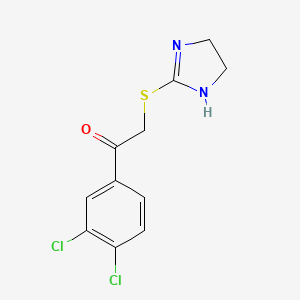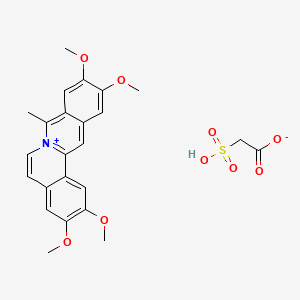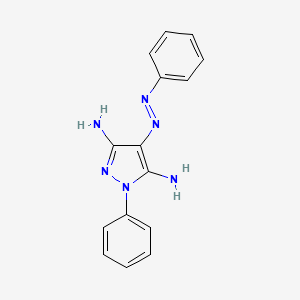
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Vue d'ensemble
Description
5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine and its derivatives have been extensively studied in the field of chemical synthesis. A study by Awad (1993) details the synthesis of novel heterocyclo-substituted 4,4′-bi-pyrazolyl dithiocarbamate derivatives. These compounds were screened against various bacteria and fungi, indicating their potential in antimicrobial applications.
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal properties of derivatives of this compound. For example, Ammar et al. (2016) synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, highlighting the potential of these derivatives in developing new antimicrobial agents.
Synthesis of Heterocycles
The compound has also been used as a precursor for synthesizing various heterocycles. Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, which have applications in the development of new chemical entities with potential pharmaceutical properties.
Potential Anti-HIV-1 NNRT Inhibitors
The compound and its derivatives have been explored for potential anti-HIV applications. Kasralikar et al. (2019) synthesized a series of pyrazolo[3.4,d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors. These studies indicate the compound's utility in developing novel therapeutic agents against HIV.
Liquid Crystalline Properties
Derivatives of 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine have been used in the study of liquid crystals. Thaker et al. (2007) synthesized and characterized new liquid crystalline compounds with a 1,3,5-trisubstituted pyrazole in the mesogenic core, contributing to the field of materials science and engineering.
Propriétés
Numéro CAS |
70649-20-6 |
|---|---|
Nom du produit |
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine |
Formule moléculaire |
C15H14N6 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20) |
Clé InChI |
JDBSGKGTKLQVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Autres numéros CAS |
70649-20-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

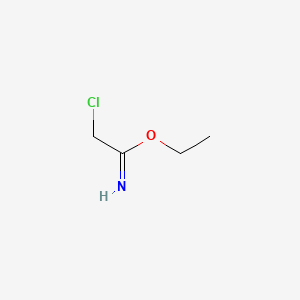
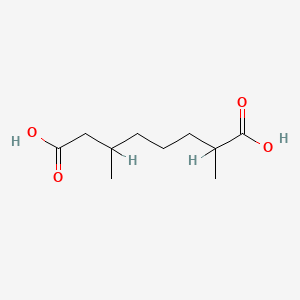
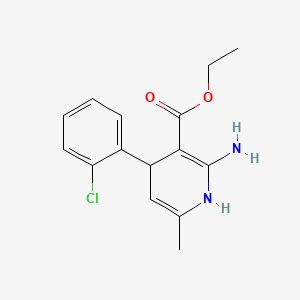
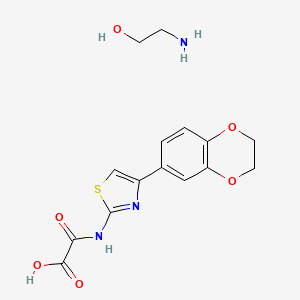
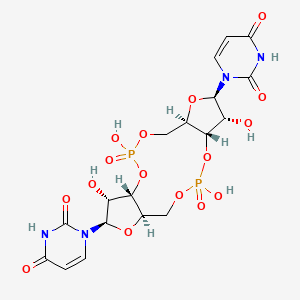
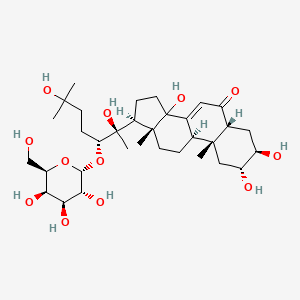
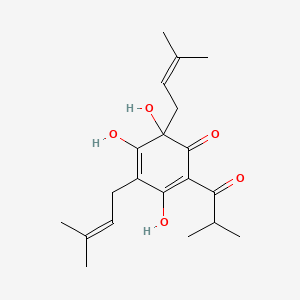
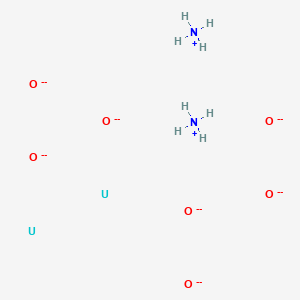
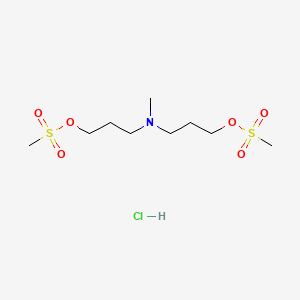
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)

